molecular formula C17H18O3S B2989335 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone CAS No. 344279-92-1

1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone

Cat. No.: B2989335
CAS No.: 344279-92-1
M. Wt: 302.39
InChI Key: HNCXVZQRBIMQRJ-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone is a hydroxyacetophenone derivative characterized by a 4-hydroxy-3,5-dimethylphenyl group at the 1-position and a 4-methylphenylsulfinyl moiety at the 2-position of the ethanone backbone. Its molecular formula is C₁₆H₁₆O₃S, with a molecular weight of 296.36 g/mol . The sulfinyl (S=O) group introduces chirality and polarity, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methylphenyl)sulfinylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3S/c1-11-4-6-15(7-5-11)21(20)10-16(18)14-8-12(2)17(19)13(3)9-14/h4-9,19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCXVZQRBIMQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CC(=O)C2=CC(=C(C(=C2)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where an appropriate phenol derivative is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. Continuous flow chemistry techniques may also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives, which can be used in further research and development.

Biology: Biologically, 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone has shown potential as a bioactive molecule. It can interact with specific biological targets, making it a candidate for drug development and therapeutic applications.

Medicine: In medicine, the compound's unique structure and reactivity profile make it a valuable tool in the design of new pharmaceuticals. Its ability to modulate biological pathways can lead to the development of novel treatments for various diseases.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its properties can be harnessed to create advanced materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone exerts its effects involves interactions with molecular targets and pathways. The hydroxyl and sulfinyl groups play a crucial role in these interactions, influencing the compound's binding affinity and biological activity. The specific pathways and targets depend on the context in which the compound is used, whether in chemical synthesis, biological research, or medical applications.

Comparison with Similar Compounds

Key Findings :

  • Sulfinyl groups introduce chirality, which may influence binding specificity in enantioselective reactions .

Substituent Effects on the Aromatic Rings

Variations in the aromatic substituents alter electronic and steric profiles. Electron-withdrawing groups (e.g., -CF₃, -F) and alkyl groups (e.g., -CH₃) modulate reactivity and stability.

Compound Name CAS Number Aromatic Substituent Molecular Formula Molecular Weight Reference
2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone 339100-37-7 4-Fluorophenyl C₁₆H₁₅FO₃S 314.35
2-[(3-Trifluoromethylphenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone 344279-52-3 3-Trifluoromethylphenyl C₁₇H₁₅F₃O₄S 372.36

Key Findings :

  • Trifluoromethyl groups are strongly electron-withdrawing, which may reduce the electron density of the ketone carbonyl, affecting nucleophilic addition reactions .

Functional Group Variations at the 2-Position

Replacing the sulfinyl group with heterocycles or amines diversifies biological and chemical properties.

Compound Name CAS Number 2-Position Group Molecular Formula Molecular Weight Reference
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one CID 56773863 Piperidinyl C₁₅H₂₁NO₂ 263.33
2-(5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone - Triazolylthio C₂₉H₂₁F₂N₃O₃S₂ 585.62

Key Findings :

  • Piperidinyl groups introduce basicity, which could improve membrane permeability in biological systems .
  • Triazolylthio moieties may enhance metal-binding capacity, relevant in catalytic or coordination chemistry .

Biological Activity

1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone, also known by its CAS number 344279-92-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C17H18O3S
  • Molar Mass : 302.39 g/mol
  • Synonyms : 1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methylbenzenesulfinyl)ethan-1-one

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects. Below are the primary areas of biological activity reported:

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl group in the compound is believed to contribute to its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Inflammation is a common pathway in many diseases. Compounds with similar phenolic structures have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The presence of the hydroxy group may enhance this activity.

Case Studies and Research Findings

StudyFindings
Study on Antioxidant Activity Demonstrated that similar compounds effectively scavenge free radicals and reduce oxidative stress markers in vitro.
Antimicrobial Activity Assessment Investigated derivatives of sulfinyl compounds showing promising results against various bacterial strains, suggesting potential applicability for this compound.
Anti-inflammatory Mechanism Exploration Highlighted the role of phenolic compounds in inhibiting inflammatory pathways, supporting the hypothesis that this compound may exhibit similar effects.

The proposed mechanisms through which this compound exerts its biological activities include:

  • Free Radical Scavenging : The hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammation and microbial proliferation.
  • Gene Expression Modulation : Similar compounds have been shown to affect the expression of genes related to oxidative stress and inflammation.

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